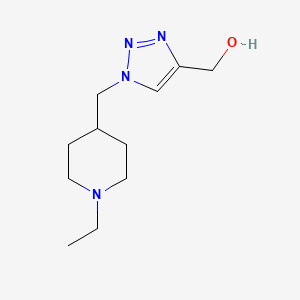

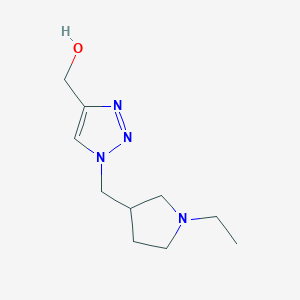

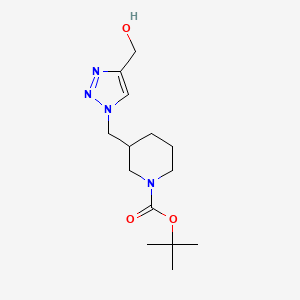

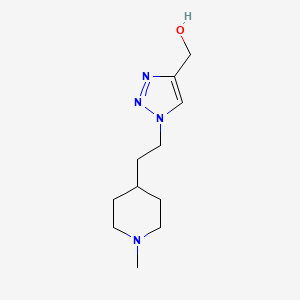

![molecular formula C13H13N3 B1482145 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098012-73-6](/img/structure/B1482145.png)

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole

Descripción general

Descripción

“1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” is a synthetic organic compound. It is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold has been selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . The 1H-imidazo[1,2-b]pyrazole scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .

Synthesis Analysis

The synthesis of “this compound” involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Researchers have developed methods for the synthesis of imidazo[1,2-b]pyrazole derivatives, highlighting their significance in chemical synthesis. The preparation of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives demonstrates the compound's versatility in synthetic chemistry. These derivatives were prepared by hydrazinolysis, indicating their potential utility in creating complex molecules for various applications (Pilgram, 1980). Furthermore, the crystal structure of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole was determined, providing insights into its molecular geometry and potential interactions, which could influence its application in material science or drug design (Li, Yan, Jia, Jiong, Shao, Teng-fei, Zhao, Gui-long, Wang, Jian-wu, 2009).

Biological Activity Studies

Imidazo[1,2-b]pyrazole derivatives have been evaluated for various biological activities, indicating their potential in pharmaceutical research. A study on microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives of pyrazole revealed significant antimicrobial, antituberculosis, and antimalarial activities, suggesting their use in developing new therapeutic agents (Prasad, Anirudhdha G. Kalola, Manish P. Patel, 2018). This exploration highlights the compound's relevance in addressing global health challenges through the development of new drugs.

Methodological Innovations

The research on 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole has also led to methodological advancements. For instance, the intermolecular aza-Wittig reaction facilitated the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, showcasing a novel approach to constructing complex heterocyclic structures that could have applications in medicinal chemistry and drug discovery (Barsy, Eman A. El-Rady, 2006).

Direcciones Futuras

The future directions for “1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its potential applications in pharmaceutical, agrochemical, and material science . Additionally, the development of new drugs using the 1H-imidazo[1,2-b]pyrazole scaffold could be a promising area of research .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include 1-ethyl-7-phenyl-1h-imidazo[1,2-b]pyrazole, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that these compounds likely interact with a variety of molecular targets.

Mode of Action

It is known that the main donor–acceptor interaction in compounds of this type is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole-containing compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

It is known that imidazole-containing compounds have a broad range of biological activities , suggesting that they likely induce a variety of molecular and cellular changes.

Action Environment

It is known that the solubility of imidazole-containing compounds in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.

Análisis Bioquímico

Biochemical Properties

1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to proteins involved in DNA replication and repair, thereby affecting cellular processes at a fundamental level . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent substrate access and subsequent catalytic activity, leading to a decrease in enzyme function . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions are facilitated by the compound’s ability to form stable complexes with biomolecules through hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH levels can lead to the breakdown of this compound, resulting in a loss of activity . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are seen . These findings highlight the importance of optimizing dosage to maximize therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the citric acid cycle . Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues . Additionally, this compound can bind to plasma proteins, which facilitates its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other regulatory proteins to modulate gene expression . In the mitochondria, this compound can affect cellular metabolism by interacting with enzymes involved in energy production .

Propiedades

IUPAC Name |

1-ethyl-7-phenylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)12(10-14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLDHAMPMRXCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=C(C=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.